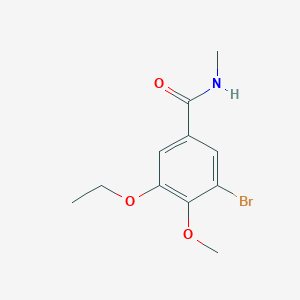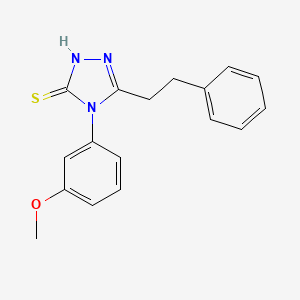![molecular formula C17H16BrClO4 B4624458 3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B4624458.png)
3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to "3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzaldehyde" often involves multistep organic reactions, starting from brominated and methoxylated benzaldehydes. For example, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene includes bromination, hydrolysis, cyanidation, and esterification steps, achieving an overall yield of about 47% and purity of 99.8% (Chen Bing-he, 2008). Similarly, complex molecules can be synthesized through careful control of reaction conditions and the sequential addition of functional groups.
Molecular Structure Analysis
The molecular structure of closely related compounds, such as N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, reveals a planar conformation with a dihedral angle between the benzene rings of 4.7°, indicating an E configuration around the C=N double bond. This conformation is stabilized by intramolecular hydrogen bonds (J. Hou, 2009).
Chemical Reactions and Properties
Compounds with bromo- and methoxy- substituents participate in various chemical reactions. For instance, bromination of hydroxybenzaldehydes can lead to selectively brominated products, which are precursors to further chemical transformations. The reactivity towards bromination and the formation of specific brominated products depend on the substituents present and reaction conditions (W. V. Otterlo et al., 2004).
Physical Properties Analysis
The crystal structures and physical properties of similar compounds can provide insight into the likely characteristics of "3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzaldehyde." For example, crystallographic studies reveal that related compounds can form centrosymmetric dimers or infinite chains depending on the substituents in the phenol rings. These structures influence the physical properties, such as solubility and melting points (Y. Chumakov et al., 2014).
Chemical Properties Analysis
The chemical properties of "3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzaldehyde" can be inferred from studies on similar compounds. Schiff base formation, as seen in compounds like 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, indicates a propensity for forming stable conjugated systems with potential biological activity. These reactions are often facilitated by the presence of bromo- and methoxy- groups, which can influence the electronic characteristics of the molecule (Abida Zulfiqar et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on bromophenols and benzaldehydes, compounds related to 3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzaldehyde, has shown significant interest in their synthesis and characterization. For instance, bromophenols have been isolated from marine sources, indicating the natural occurrence and potential biological significance of these compounds (Suzuki, Kowata, & Kurosawa, 1980). Additionally, the synthesis of chalcone derivatives from halogenated vanillin has been explored, demonstrating the chemical versatility and potential for creating antioxidative compounds (Rijal, Haryadi, & Anwar, 2022).
Environmental and Catalytic Applications
Studies have also investigated the environmental persistence and transformation of halogenated aromatic aldehydes, shedding light on their degradation pathways and the potential impact on ecosystems. For example, the transformation of halogenated vanillins by anaerobic bacteria has been studied to understand their environmental fate (Neilson, Allard, Hynning, & Remberger, 1988). Moreover, the encapsulation of molybdenum(VI) complexes in zeolites for catalysis highlights the application of related compounds in industrial processes (Ghorbanloo & Maleki Alamooti, 2017).
Antioxidant and Antimicrobial Activities
The antioxidant and antimicrobial properties of bromophenols and related compounds have been extensively studied, indicating their potential in pharmaceutical and food industries. The antioxidant activity of chalcone derivatives derived from halogenated vanillin suggests their utility as potential antioxidative agents (Rijal, Haryadi, & Anwar, 2022). Furthermore, bromophenols isolated from marine algae have shown significant DPPH radical scavenging activity, underscoring their potential as natural antioxidants (Li, Li, Ji, & Wang, 2008).
Propiedades
IUPAC Name |
3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClO4/c1-11-7-13(3-4-15(11)19)22-5-6-23-17-14(18)8-12(10-20)9-16(17)21-2/h3-4,7-10H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGVZDHKBLITOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2Br)C=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4624381.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624387.png)
![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624389.png)
![N-isopropyl-1'-[(2E)-3-(2-thienyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4624390.png)
![methyl 1-[(4-bromo-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4624398.png)

![1-[5-(3-methylphenoxy)pentyl]piperidine](/img/structure/B4624416.png)

![methyl [3-(4-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4624432.png)

![2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4624449.png)
![N-1,3-benzodioxol-5-yl-2-[(3,4-dimethylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4624470.png)
